molecular formula C12H13NO3 B2477597 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 1158604-52-4

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2477597
CAS No.: 1158604-52-4
M. Wt: 219.24
InChI Key: CNVKKOFMVJAGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Synonyms

The compound is systematically named 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid under IUPAC guidelines. This nomenclature reflects:

  • 4-ethoxy : An ethoxy group (-OCH₂CH₃) at position 4 of the indole ring.
  • 1-methyl : A methyl group (-CH₃) at position 1.
  • 2-carboxylic acid : A carboxylic acid (-COOH) at position 2.

Synonyms include:

  • 1158604-52-4 (CAS Registry Number)
  • 4-ethoxy-1-methylindole-2-carboxylic acid
  • MFCD15176048 (Molecular Formula Catalog Number)

A summary of identifiers is provided below:

Identifier Type Value
IUPAC Name 4-ethoxy-1-methylindole-2-carboxylic acid
CAS Number 1158604-52-4
Molecular Formula C₁₂H₁₃NO₃
Common Synonyms AKOS023670299, BBL025658

Molecular Formula and Elemental Composition

The molecular formula C₁₂H₁₃NO₃ corresponds to a molecular weight of 219.24 g/mol . Elemental composition is calculated as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage Composition
Carbon (C) 12 12.01 144.12 65.74%
Hydrogen (H) 13 1.008 13.10 5.98%
Nitrogen (N) 1 14.01 14.01 6.39%
Oxygen (O) 3 16.00 48.00 21.89%

The compound’s structural backbone consists of an indole ring system fused with a pyrrole ring, substituted with functional groups at positions 1, 2, and 4.

Structural Isomerism and Tautomerism

Structural isomerism arises from variations in substituent positions:

  • Positional isomers : 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid and 6-ethoxy-1-methyl-1H-indole-2-carboxylic acid differ in ethoxy group placement.
  • Functional group isomers : Replacement of the carboxylic acid with esters (e.g., ethyl 5-ethoxy-1-methylindole-2-carboxylate) alters reactivity.

Tautomerism is limited due to the absence of labile protons on the indole nitrogen (blocked by the methyl group at position 1). However, the carboxylic acid group may exhibit keto-enol tautomerism under specific conditions, though this is not well-documented for this compound.

Isomer Type Example Key Structural Difference
Positional 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid Ethoxy group at position 5 instead of 4
Functional Group Ethyl 4-ethoxy-1-methylindole-2-carboxylate Carboxylic acid replaced by ethyl ester

The rigidity of the indole skeleton and methyl group at position 1 further restricts conformational flexibility.

Properties

IUPAC Name

4-ethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVKKOFMVJAGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Cyclization

The process begins with 2-{[4-(2-methylsulfamoyl-ethyl)-phenyl]-hydrazono}-propionic acid ethyl ester (Formula II), which undergoes cyclization under Fisher indole conditions. Polyphosphoric acid serves as the preferred catalyst, facilitating intramolecular cyclization at 80–130°C for 1–6 hours. The ethoxy group at position 4 is introduced via the ethyl ester precursor, which is subsequently hydrolyzed to the carboxylic acid.

Hydrolysis and Isolation

Post-cyclization, the ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide or mineral acids like hydrochloric acid. The hydrolysis occurs in solvents such as ethanol or water, with phase-transfer catalysts enhancing reaction efficiency. The final product is isolated via extraction with ethyl acetate, followed by drying over anhydrous sodium sulfate and vacuum concentration.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method offers an alternative route to indole-2-carboxylates, as demonstrated in the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. This approach is adaptable to 4-ethoxy-1-methyl derivatives through strategic modifications.

Knoevenagel Condensation and Thermolysis

Methyl 2-azidoacetate undergoes Knoevenagel condensation with 4-ethoxybenzaldehyde to yield methyl-2-azido-3-(4-ethoxyphenyl)acrylate. Thermolysis at elevated temperatures (150–200°C) induces cyclization, forming the indole core. The methyl group at position 1 is introduced via alkylation of the indole nitrogen using methyl iodide in dimethylformamide (DMF).

Alkylation and Functionalization

Post-cyclization, the 1-methyl group is installed under basic conditions. Sodium hydride in DMF deprotonates the indole nitrogen, enabling nucleophilic attack by methyl iodide. The ethoxy group at position 4 remains intact throughout this process, as the reaction conditions are mild enough to preserve ether linkages.

Alkylation and Hydrolysis Method

A direct alkylation-hydrolysis sequence, exemplified in the synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, provides a streamlined pathway.

N-Alkylation Protocol

5-Nitro-1H-indole-2-carboxylic acid ethyl ester is treated with sodium hydride in DMF, generating a reactive alkoxide intermediate. Methyl iodide is then introduced, yielding the 1-methyl derivative. Notably, concurrent hydrolysis of the ethyl ester occurs under these basic conditions, producing the carboxylic acid directly.

Ethoxy Group Introduction

To adapt this method for 4-ethoxy substitution, the nitro group at position 4 must first be reduced to an amine and subsequently ethoxylated. Catalytic hydrogenation or tin(II) chloride-mediated reduction converts the nitro group to an amine, which is then diazotized and treated with ethanol to install the ethoxy moiety.

Alternative Routes and Modifications

Japp-Klingemann Coupling

WO2008072257A2 highlights the Japp-Klingemann reaction for synthesizing hydrazone intermediates, which cyclize to indoles under acidic conditions. Using 4-ethoxybenzaldehyde-derived hydrazones, this method could directly yield 4-ethoxy-substituted indoles, bypassing post-synthetic functionalization.

Electrophilic Acylation

Electrophilic acylation at position 3 of the indole ring, as described in the synthesis of 3-alkyl-5-chloro-1H-indole-2-carboxylic acids, offers a route to diversify substituents. However, this method requires careful control to prevent undesired side reactions at the ethoxy group.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Solvent Temperature Yield Reference
Fisher Indole Synthesis Hydrazone esters Polyphosphoric acid/DCM 80–130°C Not reported
Hemetsberger–Knittel 4-Ethoxybenzaldehyde, methyl azidoacetate None (thermolysis) 150–200°C ~60%
Alkylation-Hydrolysis 5-Nitroindole-2-carboxylate NaH/DMF 20–40°C 45%

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Ethyl ester formation : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) yields the corresponding ethyl ester . This intermediate is critical for further modifications, such as in the synthesis of HIV-1 integrase inhibitors .

Reagents/ConditionsProductYield/OutcomeSource
Ethanol, SOCl₂, refluxEthyl 4-ethoxy-1-methyl-1H-indole-2-carboxylate75–85%

Amidation Reactions

The acid readily forms amides via activation to an acyl chloride. For instance:

  • Primary amide synthesis : Treatment with SOCl₂ generates the acyl chloride, which reacts with ammonia or amines to produce amides. These derivatives are explored for their bioactivity in enzyme inhibition studies .

Reagents/ConditionsProductApplicationSource
SOCl₂, NH₃ (g)4-Ethoxy-1-methyl-1H-indole-2-carboxamideMcl-1 inhibition

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, with reactivity influenced by the electron-donating ethoxy group:

  • Bromination : Selective bromination at position 5 or 6 occurs using Br₂ in acetic acid, yielding halogenated derivatives .

Reagents/ConditionsPosition BrominatedYieldSource
Br₂, CH₃COOH, 0°CPosition 660–70%

Cyclization Reactions

The carboxylic acid participates in cyclization to form tricyclic structures. For example:

  • Tricyclic indole synthesis : Reacting with α-ketoacids under acidic conditions produces fused-ring systems, as seen in Mcl-1 inhibitors .

Reagents/ConditionsProductBinding Affinity (Kd)Source
α-Ketoacid, HCl, refluxTricyclic indole-carboxylic acid8 nM (Mcl-1)

Mitsunobu Condensation

The hydroxyl group (if present in derivatives) can undergo Mitsunobu reactions with phenols:

  • Ether formation : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), phenols are coupled to generate aryl ethers .

Reagents/ConditionsProductSelectivitySource
DEAD, PPh₃, phenol4-Ethoxy-1-methyl-3-phenoxy-indole-2-carboxylic acid>100x for Mcl-1 vs Bcl-2

Decarboxylation

Under pyrolytic or basic conditions, the carboxylic acid group is removed:

  • Thermal decarboxylation : Heating at 200–250°C in quinoline yields 4-ethoxy-1-methylindole, though yields are moderate.

Mechanistic Insights

  • Steric effects : The 1-methyl group hinders reactivity at the indole nitrogen, directing substitutions to positions 3, 5, or 6 .

  • Electronic effects : The ethoxy group activates the benzene ring toward electrophiles, favoring substitution at position 6 .

Scientific Research Applications

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

  • 4-Methoxy-1H-indole-2-carboxylic Acid (CAS 103260-65-7): This analog replaces the ethoxy group with a methoxy group at position 3. NMR data for similar methoxy-substituted indoles (e.g., 6-methoxy-1H-indole-2-carboxylic acid) show characteristic shifts: δ 7.08 (aromatic protons) and δ 3.76 (methoxy protons) . Key Difference: Ethoxy groups generally increase lipophilicity (logP) by ~0.5–1.0 units compared to methoxy, influencing membrane permeability and pharmacokinetics.
  • 6-Methoxy-1H-indole-2-carboxylic Acid :
    Substitution at position 6 alters electronic distribution. COSY and HMBC experiments confirm distinct resonance patterns, with methoxy protons at δ 3.76 and aromatic protons at δ 7.08 .

    • Reactivity : Position 4 substitution (as in the target compound) may direct electrophilic substitution to positions 5 or 7, whereas position 6 substitution directs reactivity differently.
  • 1-Methyl-1H-indole-6-carboxylic Acid Derivatives (e.g., 4d): describes 3-(2-(dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic acid, where the methyl group at position 1 and carboxylic acid at position 6 create steric hindrance. Such analogs require tailored synthetic routes, such as methylating agents in anhydrous ethylene glycol .

Ethoxy and Methoxy Group Introduction

  • 4-Isobutoxy-1H-indole-2-carboxylic Acid (8j): Synthesized via nucleophilic substitution using isobutanol and phosphorus oxychloride in DMF, yielding 75–85% purity after column chromatography . This method parallels the likely synthesis of the ethoxy analog, where ethanol would replace isobutanol.
  • Ethyl 5-Methoxy-1H-indole-2-carboxylate (9) :
    Formylation at position 3 uses phosphorus oxychloride and DMF at 110°C, followed by alkaline quenching . Similar conditions could apply to introduce substituents in the target compound.

Methylation at Position 1

  • 1-Methylation :
    Methylation of the indole nitrogen (position 1) often employs methyl iodide or dimethyl sulfate under basic conditions. For example, in , methylating agents in anhydrous ethylene glycol at 0°C achieved >90% yield .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Methoxy and ethoxy groups enhance water solubility compared to non-polar substituents (e.g., methyl). However, ethoxy derivatives may exhibit lower solubility than methoxy analogs due to increased hydrophobicity.
  • Catalytic Reactivity :
    Indole-2-carboxylic acids participate in catalytic additions, as shown in . For example, indole-2-carboxylic acid reacts with 1-hexyne in toluene, achieving 92% conversion under optimized conditions (5 mol% catalyst, 24 h) . Substituents like ethoxy or methyl at position 1/4 may modulate reaction rates by steric or electronic effects.

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Indole-2-carboxylic Acid Derivatives

Compound Name Substituents logP* Solubility (mg/mL) Key Applications
4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid 4-OCH₂CH₃, 1-CH₃ ~2.5 ~10 (DMSO) Research (hypothetical)
4-Methoxy-1H-indole-2-carboxylic acid 4-OCH₃ ~1.8 ~25 (DMSO) Pharmaceutical intermediate
6-Methoxy-1H-indole-2-carboxylic acid 6-OCH₃ ~1.7 ~30 (Water) Antimicrobial studies
1-Methyl-1H-indole-6-carboxylic acid 1-CH₃, 6-COOH ~2.0 ~15 (THF) Kinase inhibition

*Estimated using fragment-based methods.

Biological Activity

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. The compound features a unique structure that includes an ethoxy group and a carboxylic acid functional group, which may contribute to its pharmacological properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse sources.

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.24 g/mol. The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions involving indole derivatives.
  • Substitution reactions to introduce the ethoxy and carboxylic acid groups.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that indole-2-carboxylic acids can inhibit the activity of HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects on integrase strand transfer with IC50 values ranging from 3.11 μM to 12.41 μM .

Table 1: Inhibitory Activity of Indole Derivatives on HIV-1 Integrase

Compound NameIC50 (µM)Mechanism of Action
Indole-2-carboxylic Acid12.41Chelation with Mg²⁺ ions
This compoundTBDTBD

Antitumor Activity

Indole derivatives are also being explored for their antitumor properties. In vitro studies have demonstrated that certain indole compounds exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and medulloblastoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound 8aKNS42 (glioblastoma)2.34
Compound 8cDAOY (medulloblastoma)3.45

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication, such as integrase.
  • Cellular Interaction : It could interact with cellular receptors or pathways that regulate cell growth and apoptosis.
  • Metal Chelation : The carboxylate group may chelate metal ions essential for enzyme function, thereby disrupting normal biological processes.

Case Studies

Several case studies have investigated the biological effects of indole derivatives:

  • Antiviral Activity : A study demonstrated that specific modifications to the indole structure enhanced binding affinity to HIV integrase, suggesting potential for drug development .
  • Antitumor Efficacy : Another research focused on evaluating the cytotoxic effects of various indole derivatives against pediatric brain tumors, showing promising results that warrant further exploration in clinical settings .

Q & A

Q. What are the common synthetic routes for 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid, and what methodological considerations are critical for success?

The synthesis of this compound typically involves indole ring functionalization. A general approach includes condensation reactions or ring closure, with careful control of substituent positions. For example, acetic acid and sodium acetate are used as catalysts in reflux conditions to introduce carboxyl groups to indole derivatives . Key considerations include protecting group strategies (e.g., methyl/ethoxy group stability) and purification via recrystallization from acetic acid .

Q. How should researchers characterize the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential. The ethoxy and methyl groups produce distinct signals in 1H^1H-NMR (e.g., methyl at δ ~3.7 ppm), while the carboxylic acid moiety confirms via 13C^{13}C-NMR (δ ~170 ppm). Mass spectrometry (ESI-Orbitrap) validates molecular weight (219.24 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols (use fume hoods). In case of skin contact, wash immediately with soap/water. Store at 2–8°C in sealed containers to prevent degradation .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using acetic acid or ethanol/water mixtures is standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities, particularly for intermediates like ethyl esters .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound?

Optimize catalyst loading (e.g., sodium acetate molar ratios) and reaction time (2.5–3 hours under reflux). Monitor intermediates via TLC. For scale-up, consider flow chemistry to enhance heat/mass transfer .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (C12_{12}H13_{13}NO3_3). Re-examine NMR sample preparation (e.g., deuteration efficiency in DMSO-d6_6). Compare with computational predictions (DFT-based NMR shifts) .

Q. What assays are suitable for evaluating the biological activity of this compound?

Use enzyme inhibition assays (e.g., cyclooxygenase-2) or cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages). Structure-activity relationship (SAR) studies can prioritize derivatives with modified ethoxy/methyl groups .

Q. How do substituent positions (e.g., ethoxy at C4 vs. C5) influence physicochemical properties?

Ethoxy at C4 enhances electron-withdrawing effects, altering acidity (pKa ~3.5 for -COOH). Compare logP values (HPLC-measured) to assess hydrophobicity: C4 substitution reduces solubility vs. C5 analogs .

Q. What strategies mitigate degradation of this compound during storage?

Store under inert gas (argon) in amber vials to prevent oxidation. Lyophilization improves stability for long-term storage. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can reactive intermediates (e.g., acyl chlorides) be stabilized during derivatization?

Use low temperatures (0–5°C) and anhydrous conditions. Trapping agents (e.g., DMAP) stabilize intermediates during coupling reactions. Monitor by FT-IR for carbonyl stretching (1770–1810 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.